molecular formula C17H19NO4 B2937144 2-(Boc-amino)-2-(2-naphthyl)acetic Acid CAS No. 33741-79-6

2-(Boc-amino)-2-(2-naphthyl)acetic Acid

Cat. No.: B2937144
CAS No.: 33741-79-6
M. Wt: 301.342
InChI Key: MQCLXWDVGKUKHB-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(2-naphthyl)acetic Acid is a synthetic organic compound commonly used in chemical research. It features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-2-(2-naphthyl)acetic Acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the acetic acid derivative: The protected amino compound is then reacted with a naphthyl acetic acid derivative under appropriate conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-2-(2-naphthyl)acetic Acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Substituted Naphthyl Derivatives: Electrophilic substitution yields various substituted naphthyl derivatives.

Scientific Research Applications

2-(Boc-amino)-2-(2-naphthyl)acetic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-2-(2-naphthyl)acetic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group provides protection during synthesis, which can be selectively removed to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

    2-(Boc-amino)-2-phenylacetic Acid: Similar structure but with a phenyl group instead of a naphthyl group.

    2-(Boc-amino)-2-(4-methoxyphenyl)acetic Acid: Contains a methoxy-substituted phenyl group.

    2-(Boc-amino)-2-(3,4-dimethoxyphenyl)acetic Acid: Features a dimethoxy-substituted phenyl group.

Uniqueness

2-(Boc-amino)-2-(2-naphthyl)acetic Acid is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to its phenyl and substituted phenyl analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCLXWDVGKUKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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